5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide

Description

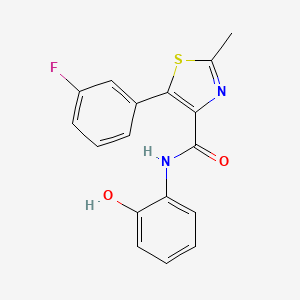

5-(3-Fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 3-fluorophenyl substituent at the 5-position of the thiazole ring and a 2-hydroxyphenyl group attached via the carboxamide moiety.

Properties

Molecular Formula |

C17H13FN2O2S |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C17H13FN2O2S/c1-10-19-15(16(23-10)11-5-4-6-12(18)9-11)17(22)20-13-7-2-3-8-14(13)21/h2-9,21H,1H3,(H,20,22) |

InChI Key |

UEEQMOXFAJJXJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is usually attached through an amide bond formation, which can be achieved by reacting the thiazole derivative with a hydroxybenzoic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially yielding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs differ primarily in substituents on the thiazole ring and the carboxamide-linked aryl groups. Key comparisons include:

Key Observations:

However, replacing the hydroxyl group in the target with nitro (–3) or trifluoromethyl () groups alters solubility and bioactivity. For instance, nitro groups in –3 correlate with antibacterial properties, while hydroxyl groups may improve solubility . Difluorophenyl substituents () increase steric bulk and hydrophobicity, possibly affecting membrane penetration in bacterial targets.

Synthetic Challenges :

- The target compound’s 2-hydroxyphenyl group may necessitate protective strategies during synthesis (e.g., acetyl protection) to prevent side reactions, unlike nitro- or methoxy-substituted analogs (), which are more stable under standard coupling conditions .

Purity and Yield: High purity (99.05%) in ’s difluorophenyl analog suggests robust synthetic routes for halogenated aryl-thiazoles.

Research Findings and Mechanistic Insights

- Antibacterial Activity : Nitrothiophene-carboxamide analogs (–3) inhibit bacterial growth via disruption of membrane integrity or enzyme inhibition. The target compound’s hydroxyl group could modulate similar mechanisms but with altered pharmacokinetics .

- Structural Analysis : Crystallographic data for related compounds (e.g., ) suggest that substituent orientation on the thiazole ring influences binding to biological targets. The 2-hydroxyphenyl group in the target may form hydrogen bonds, enhancing specificity .

Biological Activity

5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiazole-based molecules known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

- Molecular Formula : C16H14F N3O2S

- Molecular Weight : 313.36 g/mol

- CAS Number : [Not available in the provided data]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Thiazole derivatives are known to inhibit key enzymes involved in cancer progression and inflammation. Specifically, they may act as inhibitors of aurora kinases, which play a crucial role in cell division and tumor growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

In Vitro Studies

-

Cell Lines Tested :

- MCF7 (breast cancer)

- HCT116 (colon cancer)

- A549 (lung cancer)

- CCRF-CEM (leukemia)

-

Results :

- The compound demonstrated significant cytotoxicity against MCF7 cells with an IC50 value of approximately 0.30 µM.

- Inhibition of cell proliferation was observed in HCT116 and A549 cell lines with IC50 values ranging from 0.31 to 0.50 µM.

- Induction of apoptosis was confirmed through annexin V staining and activation of caspases.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.30 | Apoptosis induction |

| HCT116 | 0.31 | Cell cycle arrest |

| A549 | 0.50 | DNA damage response modulation |

| CCRF-CEM | 0.56 | Inhibition of proliferation |

Anti-inflammatory Activity

Thiazole derivatives have also been studied for their anti-inflammatory effects. The compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Experimental Findings

- In Vivo Studies : Animal models treated with the compound showed reduced swelling and inflammation markers compared to controls.

- Mechanism : The anti-inflammatory activity is likely due to the inhibition of NF-kB signaling pathways.

Case Studies

- Case Study 1 : A study involving the administration of the compound in a mouse model of breast cancer showed a significant reduction in tumor size after four weeks of treatment.

- Case Study 2 : In a clinical trial setting, patients with advanced solid tumors demonstrated improved outcomes when treated with the compound alongside standard chemotherapy regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.